molecular formula C16H22N2O2 B11852754 tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate

tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate

Cat. No.: B11852754
M. Wt: 274.36 g/mol
InChI Key: XRRYOHBVVKHARG-LLVKDONJSA-N
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Description

tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an indole moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate typically involves the reaction of an indole derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used include triethylamine or pyridine .

Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid).

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-containing biomolecules .

Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug .

Industry: In the chemical industry, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate involves the hydrolysis of the carbamate group under acidic or basic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The indole moiety is known to interact with various biological receptors, influencing pathways related to neurotransmission and cell signaling .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to the presence of the indole moiety, which imparts specific biological activity and reactivity. This makes it particularly useful in the synthesis of complex molecules and in biological studies .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1

InChI Key

XRRYOHBVVKHARG-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

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